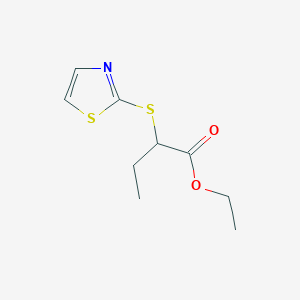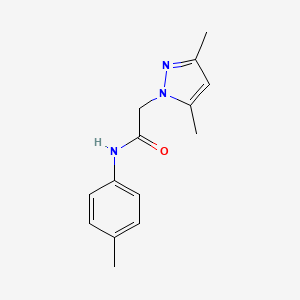
4-(Cyclohexylsulfonylmethyl)pyridine-2-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Cyclohexylsulfonylmethyl)pyridine-2-carbonitrile is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. It is a pyridine-based compound that has a sulfonylmethyl group attached to the cyclohexyl ring, and a cyano group at the 2-position of the pyridine ring. This compound has been shown to exhibit promising pharmacological properties, making it a potential candidate for drug development.
Mecanismo De Acción
The mechanism of action of 4-(Cyclohexylsulfonylmethyl)pyridine-2-carbonitrile involves its ability to bind to the active site of target enzymes, thereby inhibiting their activity. The sulfonylmethyl group present in the compound is believed to play a crucial role in its inhibitory activity, by forming covalent bonds with the target enzymes.
Biochemical and Physiological Effects:
4-(Cyclohexylsulfonylmethyl)pyridine-2-carbonitrile has been shown to exhibit a range of biochemical and physiological effects. It has been shown to exhibit anti-inflammatory and anti-diabetic properties, making it a potential candidate for the treatment of these conditions. Additionally, it has been shown to exhibit neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 4-(Cyclohexylsulfonylmethyl)pyridine-2-carbonitrile in lab experiments is its potent inhibitory activity against target enzymes. This makes it a valuable tool for studying the role of these enzymes in various biological processes. However, one of the limitations of using this compound is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions that can be explored with regards to the use of 4-(Cyclohexylsulfonylmethyl)pyridine-2-carbonitrile. One potential direction is the development of novel drugs based on this compound for the treatment of various diseases. Additionally, further studies can be conducted to elucidate the mechanism of action of this compound, as well as its potential toxicity and side effects. Finally, this compound can be used as a tool for studying the role of target enzymes in various biological processes, which may lead to the development of new therapeutic strategies.
Métodos De Síntesis
The synthesis of 4-(Cyclohexylsulfonylmethyl)pyridine-2-carbonitrile involves a multi-step process. The first step involves the reaction of 2-cyanopyridine with cyclohexylmagnesium bromide to obtain 2-cyclohexylpyridine-2-carbonitrile. This compound is then reacted with sodium hydride and sulfonyl chloride to obtain 4-(Cyclohexylsulfonyl)pyridine-2-carbonitrile. Finally, the sulfonyl group is reduced using sodium borohydride to obtain the desired product, 4-(Cyclohexylsulfonylmethyl)pyridine-2-carbonitrile.
Aplicaciones Científicas De Investigación
4-(Cyclohexylsulfonylmethyl)pyridine-2-carbonitrile has been extensively studied for its potential applications in medicinal chemistry. It has been shown to exhibit potent inhibitory activity against certain enzymes, such as protein tyrosine phosphatases and dipeptidyl peptidase-4. These enzymes play crucial roles in various biological processes, making them attractive targets for drug development.
Propiedades
IUPAC Name |
4-(cyclohexylsulfonylmethyl)pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2S/c14-9-12-8-11(6-7-15-12)10-18(16,17)13-4-2-1-3-5-13/h6-8,13H,1-5,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJTZVRLCGLSNDP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)CC2=CC(=NC=C2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Cyclohexylsulfonylmethyl)pyridine-2-carbonitrile | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1,3-thiazol-4-yl-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]methanone](/img/structure/B7595159.png)
![3-(6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-ylmethyl)furan-2-carboxylic acid](/img/structure/B7595172.png)
![[5-[[(2,2-Difluoro-1,3-benzodioxol-5-yl)amino]methyl]furan-2-yl]methanol](/img/structure/B7595174.png)

![5-[(3,4-Dichlorophenyl)methylamino]-1-methylpiperidin-2-one](/img/structure/B7595184.png)
![1-methyl-5-(6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ylamino)piperidin-2-one](/img/structure/B7595186.png)
![[5-[(3-Bromoanilino)methyl]furan-2-yl]methanol](/img/structure/B7595193.png)

![2-[1-[(3-Hydroxy-4-methylbenzoyl)amino]cyclohexyl]acetic acid](/img/structure/B7595219.png)
![2-[1-[[(E)-3-(furan-2-yl)prop-2-enoyl]amino]cyclohexyl]acetic acid](/img/structure/B7595227.png)
![3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7595234.png)
